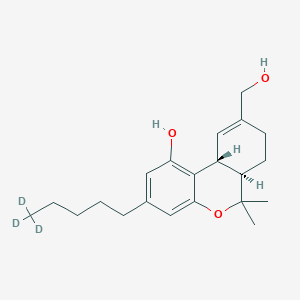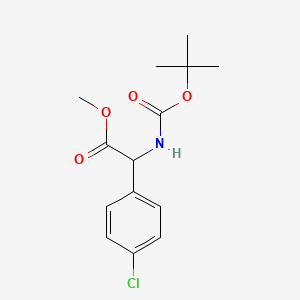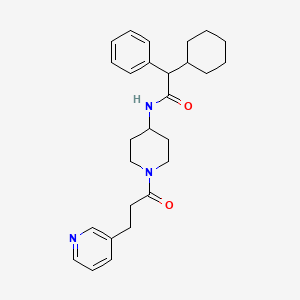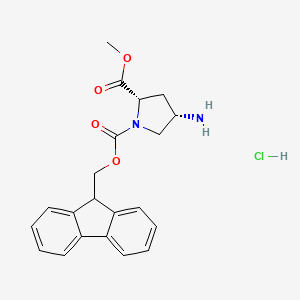
Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and peptide chemistry due to its unique structural properties. The compound features a fluoromethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the synthesis of peptides to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (2S,4S)-4-aminopyrrolidine-2-carboxylic acid.
Protection of Amino Group: The amino group is protected using the Fmoc group through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The compound can be used in peptide coupling reactions with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used as coupling agents.
Major Products Formed
Deprotection: Yields the free amine.
Substitution: Produces substituted pyrrolidine derivatives.
Coupling: Forms peptide bonds with carboxylic acids.
Scientific Research Applications
Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride is extensively used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug discovery.
Bioconjugation: For the modification of biomolecules and the creation of bioconjugates.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound itself does not have a specific mechanism of action as it is primarily used as a synthetic intermediate. its derivatives and the peptides synthesized using it can have various biological activities depending on their structure and target. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions and allowing for selective deprotection when needed.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-4-aminopyrrolidine-2-carboxylate: Lacks the Fmoc protecting group.
Boc-Protected Amino Acids: Use tert-butoxycarbonyl (Boc) as a protecting group instead of Fmoc.
Cbz-Protected Amino Acids: Use benzyloxycarbonyl (Cbz) as a protecting group.
Uniqueness
Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride is unique due to its Fmoc protecting group, which offers advantages such as easy removal under mild conditions and compatibility with a wide range of synthetic reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of the amino group are crucial.
Properties
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.ClH/c1-26-20(24)19-10-13(22)11-23(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,13,18-19H,10-12,22H2,1H3;1H/t13-,19-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSTZPLKYMOCCA-VCUOZSJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725486 |
Source


|
| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217457-62-9 |
Source


|
| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride](/img/structure/B593778.png)
![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)
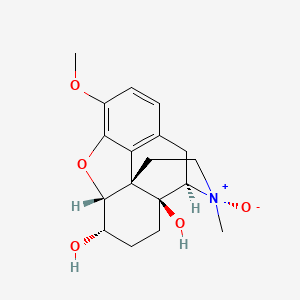
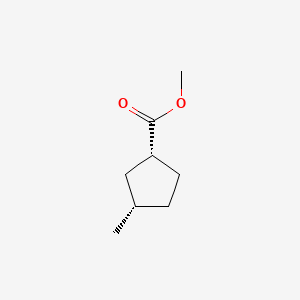

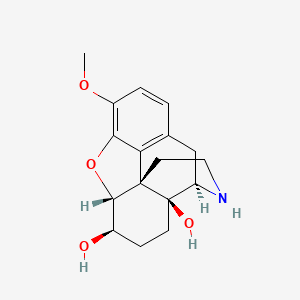

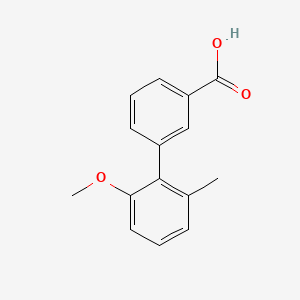
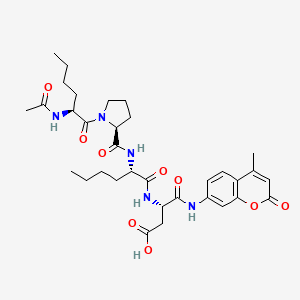
![8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B593791.png)

